1-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-3-PHENYL-2-PROPYN-1-ONE
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Overview
Description
1-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-3-PHENYL-2-PROPYN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzothiophene moiety, a piperazine ring, and a propynone group
Preparation Methods
The synthesis of 1-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-3-PHENYL-2-PROPYN-1-ONE involves multiple steps, typically starting with the preparation of the benzothiophene core. The reaction conditions often include the use of chlorinating agents to introduce the dichloro groups, followed by the formation of the piperazine ring through cyclization reactions. The final step involves the addition of the propynone group under specific conditions to ensure the integrity of the compound .
Chemical Reactions Analysis
1-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-3-PHENYL-2-PROPYN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro positions, to introduce different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Scientific Research Applications
1-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-3-PHENYL-2-PROPYN-1-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Mechanism of Action
The mechanism of action of 1-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-3-PHENYL-2-PROPYN-1-ONE involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity, while the propynone group can participate in covalent bonding with target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
1-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-3-PHENYL-2-PROPYN-1-ONE can be compared with other similar compounds, such as:
1-[(3,6-DICHLORO-1-BENZOTHIEN-2-YL)CARBONYL]-4-METHYLPIPERIDINE: This compound shares the benzothiophene core but differs in the substituents on the piperazine ring.
3,6-DICHLORO-1,2-BENZENEDITHIOL: Similar in having dichloro groups and a sulfur-containing ring, but with different functional groups and applications.
2,6-DICHLORO-1,4-BENZOQUINONE: Another dichloro compound with distinct chemical properties and uses.
Properties
IUPAC Name |
1-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2S/c23-16-7-8-17-18(14-16)29-21(20(17)24)22(28)26-12-10-25(11-13-26)19(27)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWXZBKHKYJTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C#CC2=CC=CC=C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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